

# Spectroscopic Data and Experimental Protocols for 2-Chloro-5-nitroanisole

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Compound of Interest

Compound Name: 2-Chloro-5-nitroanisole

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This technical guide provides an in-depth overview of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Chloro-5-nitroanisole**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the detailed NMR data in a structured format, presents the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and experimental workflow.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

The following tables summarize the quantitative <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for **2-Chloro-5-nitroanisole** (CAS No: 1009-36-5). The IUPAC name for this compound is 1-chloro-2-methoxy-4-nitrobenzene.

Table 1: <sup>1</sup>H NMR Data for 2-Chloro-5-nitroanisole

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-3	7.85	d	2.7	1H
H-4	7.95	dd	8.9, 2.7	1H
H-6	7.15	d	8.9	1H
-OCH₃	4.05	S	-	3H



Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Data for 2-Chloro-5-nitroanisole

Carbon	Chemical Shift (δ) ppm
C-1	154.5
C-2	119.8
C-3	125.4
C-4	124.0
C-5	141.2
C-6	112.1
-OCH₃	56.8

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 100 MHz

# **Experimental Protocols**

The following section details the general methodology for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra for a solid organic compound such as **2-Chloro-5-nitroanisole**.

## **Sample Preparation**

- Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Chloro-5-nitroanisole for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
   Ensure that the solution is free of any solid particles, which can adversely affect the magnetic field homogeneity.



• Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts ( $\delta$  = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

#### **NMR Data Acquisition**

- Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., a 400 MHz instrument).
- Shimming: The magnetic field homogeneity is optimized by a process called shimming,
   which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.
- ¹H NMR Acquisition Parameters:
  - Pulse Angle: A 30° or 90° pulse is typically used.
  - Acquisition Time: Usually 2-4 seconds.
  - Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.
  - Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Angle: A 30° or 45° pulse is common.
  - Acquisition Time: Typically 1-2 seconds.
  - Relaxation Delay: A delay of 2-5 seconds.
  - Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
  - Number of Scans: Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.



### **Data Processing**

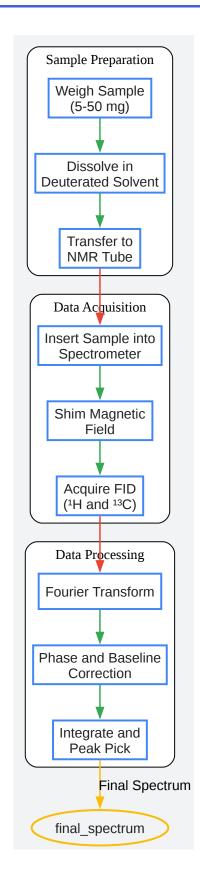
- Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
- Peak Picking and Referencing: The chemical shifts of the peaks are determined relative to the internal standard (TMS) or the solvent peak.

#### **Visualizations**

The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and the general workflow of an NMR experiment.

Caption: Molecular structure of **2-Chloro-5-nitroanisole** with atom numbering for NMR assignment.





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Caption: General experimental workflow for NMR spectroscopy.



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